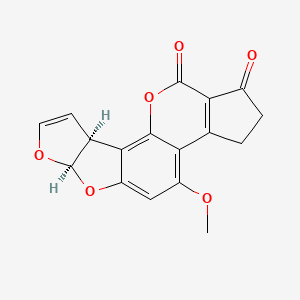

Aflatoxin B1

Description

Properties

IUPAC Name |

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-WNWIJWBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020035, DTXSID00873175 |

Source

|

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Crystals ... exhibits blue fluorescence | |

CAS No. |

1162-65-8, 10279-73-9 |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLATOXIN B1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6aα,9aα-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2N2Y55MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

514 to 516 °F (NTP, 1992), 268 °C |

Source

|

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Aflatoxin B1 Mechanism of Action in Hepatocellular Carcinoma: From Molecular Adduction to Oncogenic Transformation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aflatoxin B1 (AFB1), a mycotoxin produced by Aspergillus species, is a potent Group 1 human carcinogen and a major etiological factor in the development of hepatocellular carcinoma (HCC), particularly in regions with high dietary exposure and prevalence of chronic Hepatitis B Virus (HBV) infection.[1][2][3] Its carcinogenicity is not direct but is contingent upon a complex series of metabolic events within the hepatocyte, culminating in a specific, mutagenic signature in the host genome. This technical guide provides an in-depth exploration of the core mechanisms of AFB1-induced hepatocarcinogenesis, designed for researchers, scientists, and drug development professionals. We will dissect the pathway from metabolic activation and detoxification to DNA adduct formation, the induction of the hallmark TP53 R249S mutation, and the subsequent deregulation of cellular signaling pathways. This guide emphasizes the causal relationships behind these events and details key experimental methodologies for their investigation.

The Procarcinogen's Journey: Metabolic Activation and Detoxification

AFB1 itself is biologically inert upon ingestion. Its journey to becoming a potent carcinogen begins in the liver, the primary site of its metabolism.[4][5] The ultimate toxicity and carcinogenicity of AFB1 are determined by a critical balance between two competing metabolic pathways: Phase I bioactivation and Phase II detoxification.

Phase I Bioactivation: The Creation of a Reactive Intermediate

The conversion of AFB1 to its ultimate carcinogenic form is catalyzed by the cytochrome P450 (CYP450) mixed-function oxidase system located in the endoplasmic reticulum of hepatocytes.[6][7][8] This enzymatic process transforms AFB1 into the highly unstable and electrophilic This compound-8,9-exo-epoxide (AFBO) .[6][9][10] AFBO is the primary agent responsible for DNA damage.

Several CYP450 isoforms are involved in this bioactivation, with notable inter-species and inter-individual variations.[11] In humans, the principal enzymes are:

-

CYP3A4: Plays a major role in the biotransformation of AFB1 to the toxic AFBO in the human liver.[11][12]

-

CYP1A2: Also significantly contributes to AFB1 epoxidation.[12][13]

-

CYP2A13: A pulmonary-expressed enzyme that can also activate AFB1.[11][12]

Other isoforms like CYP2A6 and CYP3A5 also participate.[6][11][14] The efficiency of these enzymes in producing AFBO is a key determinant of an individual's susceptibility to AFB1-induced liver damage.[7]

Phase II Detoxification: A Critical Defense Mechanism

The primary defense against the carcinogenic potential of AFBO is its detoxification via conjugation with glutathione (GSH).[15] This reaction is catalyzed by Glutathione S-transferases (GSTs) , a family of Phase II metabolic enzymes.[9][16][17] The conjugation reaction forms an AFB1-GSH conjugate, which is water-soluble and readily excreted from the body via bile.[8][15][17]

The expression and activity levels of GSTs, particularly isoforms like GSTA2X, GSTA3, and GSTT1L, are crucial in mitigating AFB1 toxicity.[16] High GST activity leads to efficient neutralization of AFBO, thereby reducing the amount available to interact with DNA.[9][18] Therefore, the ratio of CYP450 bioactivation to GST detoxification capacity is a pivotal factor in determining the risk of developing HCC upon AFB1 exposure.[11][18]

The Molecular Lesion: DNA Adduct Formation

When detoxification pathways are overwhelmed or insufficient, the highly reactive AFBO covalently binds to cellular macromolecules, most critically, to DNA.[6] The primary target is the N7 position of guanine residues .[13][19][20]

This reaction forms the primary, albeit unstable, DNA adduct: 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) .[8][19] This adduct is chemically unstable and can undergo two subsequent transformations:

-

Depurination: The weakened glycosidic bond between the adducted guanine and the deoxyribose sugar can break, creating an apurinic (AP) site . While mutagenic, AP sites are not the primary drivers of the specific AFB1 mutational signature.[21]

-

Imidazole Ring Opening: The AFB1-N7-Gua adduct can rearrange to form the far more stable and persistent AFB1-formamidopyrimidine (AFB1-FAPY) adduct .[13][19][21]

The AFB1-FAPY adduct is considered the major pathogenic lesion.[21][22][23] Its persistence in the genome means it is more likely to be present during DNA replication, where it serves as a bulky lesion that disrupts the replication machinery, leading to the insertion of an incorrect base opposite the adduct.[13][21]

The Genomic Scar: The TP53 R249S Hotspot Mutation

The presence of AFB1-DNA adducts, particularly the persistent AFB1-FAPY lesion, leads to a characteristic mutational signature: a G:C to T:A transversion .[19][24][25] While this can occur throughout the genome, there is a remarkable hotspot for this mutation in AFB1-associated HCC.

This hotspot is located at the third base of codon 249 of the TP53 tumor suppressor gene .[26][27] The G to T transversion in the coding strand (AGG to AGT) results in a missense mutation that substitutes the amino acid arginine with serine (p.R249S).[24][26] This specific R249S mutation is considered a molecular fingerprint of AFB1 exposure and is frequently detected in the tumors of HCC patients from regions with high aflatoxin contamination.[1][24][27] The presence of the R249S mutation strongly correlates with AFB1 exposure and synergizes with chronic HBV infection to dramatically increase HCC risk.[1][26][27]

| Region/Population | Aflatoxin Exposure Level | Prevalence of TP53 R249S in HCC |

| Qidong, China | High | 35% - 64.9% |

| Gambia | High | 35% - 53% |

| Thailand | Moderate | 8% - 34% |

| Mexico | Moderate | 19% |

| Europe / U.S. | Low | Rare |

Table 1. Geographical Correlation between Aflatoxin Exposure and TP53 R249S Mutation Prevalence in HCC.[24][27]

Downstream Oncogenic Consequences

The acquisition of the TP53 R249S mutation is a critical event in hepatocarcinogenesis, but it is complemented by other AFB1-induced cellular damage that collectively drives the transformation process.

-

Loss of Tumor Suppressor Function: The R249S mutation impairs the ability of the p53 protein to bind DNA and transactivate its target genes, thereby compromising critical functions like cell cycle arrest, DNA repair, and apoptosis.[1][8] This allows cells with significant DNA damage to survive and proliferate.

-

Oxidative Stress and Mitochondrial Dysfunction: AFB1 metabolism generates significant amounts of reactive oxygen species (ROS), leading to a state of oxidative stress.[4][28][29] This damages cellular components, including lipids and proteins, and causes mitochondrial dysfunction, which further amplifies ROS production and can trigger apoptotic pathways.[4][30]

-

Inflammation: Chronic cell injury and death caused by AFB1 toxicity and oxidative stress promote a pro-inflammatory microenvironment in the liver, which is a known driver of HCC.[4]

-

Aberrant Signaling Pathways: AFB1 has been shown to disrupt critical intracellular signaling cascades. For instance, it can interfere with the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , a central regulator of cell survival, proliferation, and metabolism.[31] Dysregulation of this pathway is a common feature in many cancers, including HCC.[31][32]

Key Experimental Methodologies

Investigating the mechanisms of AFB1 requires robust and sensitive analytical techniques. Below are protocols for two fundamental assays in this field of research.

Protocol: Quantification of AFB1-DNA Adducts by LC-MS/MS

This protocol outlines the detection of AFB1-FAPY adducts in liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard method for its sensitivity and specificity.[19][22][33]

Objective: To accurately quantify the level of persistent AFB1-FAPY DNA adducts in genomic DNA isolated from liver tissue.

Methodology:

-

Genomic DNA Isolation: Isolate high-purity genomic DNA from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) liver tissue using a suitable commercial kit or standard phenol-chloroform extraction protocol. Quantify DNA concentration and assess purity (A260/A280 ratio).

-

DNA Hydrolysis: Enzymatically digest 10-20 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This process releases the adducted and non-adducted nucleosides.

-

Solid-Phase Extraction (SPE): Clean up the digested sample to remove proteins and other interfering substances and to enrich for the DNA adducts. Use a C18 SPE cartridge.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the components of the hydrolysate using a reverse-phase C18 HPLC column with a gradient elution (e.g., water/acetonitrile with formic acid).

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the AFB1-FAPY adduct and an internal standard (e.g., isotopically labeled AFB1-FAPY).

-

-

Quantification: Generate a standard curve using known concentrations of synthesized AFB1-FAPY standard. Calculate the adduct levels in the sample DNA, typically expressed as adducts per 106 or 108 nucleotides.[19][34]

Protocol: Detection of TP53 R249S Mutation in cfDNA

This protocol describes the use of digital PCR (dPCR) to detect and quantify the low-abundance TP53 R249S mutation in circulating cell-free DNA (cfDNA) from plasma, a valuable approach for non-invasive monitoring.[24][26]

Objective: To detect and quantify the TP53 R249S mutation as a biomarker of AFB1 exposure and HCC risk from a liquid biopsy.

Methodology:

-

Plasma Collection: Collect whole blood in EDTA or specialized cfDNA collection tubes. Process within 2-4 hours by double centrifugation to obtain cell-free plasma.

-

cfDNA Extraction: Isolate cfDNA from 2-4 mL of plasma using a dedicated cfDNA extraction kit, which is optimized for recovering small DNA fragments.

-

Digital PCR (dPCR) Assay:

-

Assay Design: Use a pre-designed or custom-designed dPCR assay with specific primers and fluorescently labeled probes for both the wild-type TP53 codon 249 sequence (AGG) and the R249S mutant sequence (AGT). One probe can be labeled with FAM (for mutant) and the other with HEX (for wild-type).

-

Reaction Setup: Prepare the dPCR reaction mix containing the cfDNA sample, dPCR master mix, and the specific TP53 R249S assay.

-

Partitioning: Partition the reaction mix into thousands of individual nanoliter-sized droplets (for droplet digital PCR) or microwells (for chip-based dPCR).

-

Thermal Cycling: Perform PCR amplification to endpoint.

-

-

Data Analysis:

-

Droplet Reading: Read the fluorescence of each individual partition. Partitions containing the target DNA will be fluorescent (positive), while others will not (negative).

-

Quantification: The system's software uses Poisson statistics to calculate the absolute concentration (copies/µL) of both the mutant and wild-type alleles based on the fraction of positive partitions.

-

Reporting: Results can be reported as the number of mutant copies per mL of plasma or as a mutant allele fraction (MAF%).

-

Conclusion and Future Directions

The mechanism of AFB1-induced hepatocellular carcinoma is a multi-step process initiated by metabolic activation and culminating in specific genetic alterations and profound cellular dysregulation. The formation of the persistent AFB1-FAPY DNA adduct and the subsequent induction of the TP53 R249S mutation are the central and defining events of its carcinogenic action. Understanding this detailed molecular pathway provides a foundation for developing targeted strategies for risk assessment, early detection, and chemoprevention. For drug development professionals, the enzymes involved in AFB1 metabolism (CYP450s, GSTs) and the downstream consequences of the R249S mutation present potential targets for therapeutic intervention aimed at mitigating the devastating impact of this potent environmental carcinogen.

References

-

The Role of Selected Cytochrome P450 Enzymes on the Bioactivation of this compound by Duck Liver Microsomes. PubMed. Available at: [Link]

-

Cytochrome P450 enzymes involved in the metabolism of this compound in chickens and quail. PubMed. Available at: [Link]

-

Five glutathione S-transferase isozymes played crucial role in the detoxification of this compound in chicken liver. ResearchGate. Available at: [Link]

-

Interaction of this compound with Cytochrome P450 2A5 and Its Mutants: Correlation with Metabolic Activation and Toxicity. ACS Publications. Available at: [Link]

-

Contribution of the Glutathione S-transferases to the Mechanisms of Resistance to this compound. PubMed. Available at: [Link]

-

Key Role of Porcine Cytochrome P450 2A19 in the Bioactivation of this compound in the Liver. ACS Publications. Available at: [Link]

-

Aflatoxin-Induced TP53 R249S Mutation in HepatoCellular Carcinoma in Thailand: Association with Tumors Developing in the Absence of Liver Cirrhosis. PLoS ONE. Available at: [Link]

-

Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution. PubMed Central. Available at: [Link]

-

Genome-wide association study of the TP53 R249S mutation in hepatocellular carcinoma with this compound exposure and infection with hepatitis B virus. National Institutes of Health. Available at: [Link]

-

This compound-induced hepatotoxicity through mitochondrial dysfunction, oxidative stress, and inflammation as central pathological mechanisms: A review of experimental evidence. PubMed. Available at: [Link]

-

Contribution of glutathione S-transferases to the mechanisms of resistance to aflatoxin B. ScienceDirect. Available at: [Link]

-

The role of selected cytochrome P450 enzymes on the bioactivation of this compound by duck liver microsomes. Taylor & Francis Online. Available at: [Link]

-

Activation of this compound and its interaction with the DNA leading to... ResearchGate. Available at: [Link]

-

The aflatoxin B(1) formamidopyrimidine adduct plays a major role in causing the types of mutations observed in human hepatocellular carcinoma. PubMed. Available at: [Link]

-

Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma. MDPI. Available at: [Link]

-

Metabolism of aflatoxins: key enzymes and interindividual as well as interspecies differences. PubMed. Available at: [Link]

-

Prevalence of Aflatoxin-associated TP53R249S Mutation in Hepatocellular Carcinoma in Hispanics in South Texas. PubMed Central. Available at: [Link]

-

Metabolism of AFB1. Glutathione and glutathione-S-transferase involved in detoxification of activated AFB1. ResearchGate. Available at: [Link]

-

Biotransformation of this compound (AFB1) and DNA adduct formation... ResearchGate. Available at: [Link]

-

Metabolic activation of this compound by liver tissue from male fischer F344 rats of various ages. PubMed. Available at: [Link]

-

AFB1 Triggers Lipid Metabolism Disorders through the PI3K/Akt Pathway and Mediates Apoptosis Leading to Hepatotoxicity. PubMed Central. Available at: [Link]

-

Metabolic Syndrome Instead of Aflatoxin-Related TP53 R249S Mutation as a Hepatocellular Carcinoma Risk Factor. SciELO México. Available at: [Link]

-

This compound DNA-Adducts in Hepatocellular Carcinoma from a Low Exposure Area. National Institutes of Health. Available at: [Link]

-

This compound-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention. PubMed Central. Available at: [Link]

-

Glutathione S-transferase-catalyzed conjugation of bioactivated this compound in rabbit lung and liver. PubMed. Available at: [Link]

-

Mutational properties of the primary this compound-DNA adduct. PubMed. Available at: [Link]

-

Metabolites and enzymes involved in this compound (AFB1) metabolism in... ResearchGate. Available at: [Link]

-

Mass Spectrometry-Based Method to Measure this compound DNA Adducts in Formalin-Fixed Paraffin-Embedded Tissues. ACS Publications. Available at: [Link]

-

Mouse Models to Study the Interaction of Risk Factors for Human Liver Cancer. American Association for Cancer Research. Available at: [Link]

-

This compound-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines. PubMed. Available at: [Link]

-

Advances in experimental animal models of hepatocellular carcinoma. PubMed Central. Available at: [Link]

-

A Mass Spectrometry-Based Method to Measure this compound DNA Adducts in Formalin-Fixed-Paraffin-Embedded Tissues. PubMed Central. Available at: [Link]

-

Mass Spectrometry-Based Method to Measure this compound DNA Adducts in Formalin-Fixed Paraffin-Embedded Tissues. PubMed. Available at: [Link]

-

This compound invokes apoptosis via death receptor pathway in hepatocytes. PubMed Central. Available at: [Link]

-

Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review. National Institutes of Health. Available at: [Link]

-

Main metabolization pathways of this compound in the liver, its... ResearchGate. Available at: [Link]

-

Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms. Frontiers in Pharmacology. Available at: [Link]

-

This compound: Mechanism, Oxidative Stress and Effects on Animal Health. JScholar Publisher. Available at: [Link]

-

Determination of this compound–DNA Adduct in Rat Liver by Enzyme Immunoassay. SpringerLink. Available at: [Link]

-

Mutational spectra of this compound in vivo establish biomarkers of exposure for human hepatocellular carcinoma. PNAS. Available at: [Link]

-

The this compound-induced imidazole ring-opened guanine adduct: high mutagenic potential that is minimally affected by sequence context. National Institutes of Health. Available at: [Link]

-

Experimental Models for Preclinical Research in Hepatocellular Carcinoma. NCBI. Available at: [Link]

-

Enhancement of this compound-induced hepatocarcinogenesis in rats by partial hepatectomy. PubMed. Available at: [Link]

-

Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma. PubMed Central. Available at: [Link]

-

Molecular Mechanism of Aflatoxin-Induced Hepatocellular Carcinoma Derived from a Bioinformatics Analysis. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Metabolic Syndrome Instead of Aflatoxin-Related TP53 R249S Mutation as a Hepatocellular Carcinoma Risk Factor [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. This compound-induced hepatotoxicity through mitochondrial dysfunction, oxidative stress, and inflammation as central pathological mechanisms: A review of experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolic activation of this compound by liver tissue from male fischer F344 rats of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of the glutathione S-transferases to the mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of aflatoxins: key enzymes and interindividual as well as interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 enzymes involved in the metabolism of this compound in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Glutathione S-transferase-catalyzed conjugation of bioactivated this compound in rabbit lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound DNA-Adducts in Hepatocellular Carcinoma from a Low Exposure Area - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The aflatoxin B(1) formamidopyrimidine adduct plays a major role in causing the types of mutations observed in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The this compound-induced imidazole ring-opened guanine adduct: high mutagenic potential that is minimally affected by sequence context - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prevalence of Aflatoxin-associated TP53R249S Mutation in Hepatocellular Carcinoma in Hispanics in South Texas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mutational properties of the primary this compound-DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Aflatoxin-Induced TP53 R249S Mutation in HepatoCellular Carcinoma in Thailand: Association with Tumors Developing in the Absence of Liver Cirrhosis | PLOS One [journals.plos.org]

- 27. Genome-wide association study of the TP53 R249S mutation in hepatocellular carcinoma with this compound exposure and infection with hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jscholaronline.org [jscholaronline.org]

- 30. Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 31. AFB1 Triggers Lipid Metabolism Disorders through the PI3K/Akt Pathway and Mediates Apoptosis Leading to Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Mass Spectrometry-Based Method to Measure this compound DNA Adducts in Formalin-Fixed-Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Mass Spectrometry-Based Method to Measure this compound DNA Adducts in Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Aflatoxin B1 Biosynthetic Pathway in Aspergillus flavus

Abstract

Aflatoxin B1 (AFB1), a polyketide-derived secondary metabolite produced predominantly by the fungus Aspergillus flavus, is one of the most potent naturally occurring hepatocarcinogens known.[1][2][3] Its pervasive contamination of agricultural commodities such as corn, peanuts, and tree nuts poses a significant threat to global food safety, public health, and economic stability.[4][5] Understanding the intricate molecular machinery governing its biosynthesis is paramount for developing targeted strategies to mitigate this contamination. This technical guide provides a comprehensive exploration of the AFB1 biosynthetic pathway, detailing the genetic architecture, regulatory networks, and the sequential enzymatic reactions that culminate in the formation of this mycotoxin. We will delve into the key genes and enzymes, their functional roles, and the experimental methodologies used to elucidate their contributions, offering a robust resource for researchers in mycotoxicology, molecular biology, and drug development.

The Genetic Blueprint: The Aflatoxin Biosynthesis Gene Cluster

The genetic instructions for aflatoxin production in Aspergillus species are not scattered randomly throughout the genome. Instead, they are neatly organized within a contiguous ~80 kb region of DNA on chromosome 3, known as the aflatoxin gene cluster.[4][6][7][8] This cluster is a hallmark of fungal secondary metabolite production, ensuring the coordinated expression of all necessary enzymes. The cluster contains approximately 30 genes, encompassing both the structural genes that encode the biosynthetic enzymes and at least two critical regulatory genes that orchestrate the entire process.[2][5][6][7]

The discovery and characterization of this cluster were pivotal, primarily achieved through techniques like gene complementation of mutants blocked at specific pathway steps and subsequent gene disruption or "knock-out" experiments to confirm function.[3] This clustered organization provides a single, elegant target for regulatory control and for scientific investigation.

Orchestrating Toxicity: Regulation of the Gene Cluster

The production of AFB1 is a tightly regulated process, governed by a hierarchical network of pathway-specific and global regulators. The fungus does not produce the toxin constitutively; rather, its synthesis is triggered by specific developmental and environmental cues.

Pathway-Specific Regulation: The AflR/AflS Complex

At the heart of the gene cluster lies the master switch, the aflR gene.[6][7]

-

AflR - The Transcriptional Activator: The aflR gene encodes a 47-kDa protein featuring a characteristic Zn(II)₂Cys₆ binuclear zinc cluster DNA-binding domain.[6][7][9] This structure classifies it as a GAL4-type transcription factor, a family unique to the fungal kingdom.[6][7] AflR functions as a positive regulator, binding to a specific palindromic DNA sequence (5′-TCG(N₅)CGA-3′) found in the promoter regions of at least 17 structural genes within the cluster.[7][10] This binding event initiates the transcription of these genes, effectively turning on the biosynthetic machinery.[6][9] Overexpression of aflR leads to a dramatic increase in aflatoxin production, while its deletion completely abolishes it.[7]

-

AflS (formerly AflJ) - The Co-Activator: Located adjacent to aflR and transcribed divergently is the aflS gene.[6][7][11] The AflS protein acts as a transcriptional enhancer or co-activator.[7] While AflS itself does not appear to bind DNA, it forms a complex with AflR.[6][9][12] This interaction is thought to stabilize AflR's binding to promoter sites, particularly for early pathway genes like aflC (pksA) and aflD (nor-1), thereby enhancing transcriptional efficiency.[5][6][7] Disruption of aflS significantly reduces, but does not completely eliminate, aflatoxin biosynthesis.[6][7]

The interplay between AflR and AflS forms the primary layer of control, ensuring that when the command to produce aflatoxin is given, the entire enzymatic assembly line is activated in a coordinated fashion.

Global Regulatory Influences

Beyond the cluster-specific regulators, a broader network of "global" regulators links aflatoxin biosynthesis to fungal development (conidiation, sclerotial formation) and environmental sensing. Genes such as veA and laeA, which are not part of the aflatoxin cluster, have been shown to modulate the expression of aflR, thereby influencing toxin production in response to stimuli like light, temperature, pH, and nutrient availability.[5][13]

The Enzymatic Cascade: From Acetate to this compound

The synthesis of AFB1 is a multi-step process that can be conceptually divided into four major stages, starting from simple primary metabolites and proceeding through a series of increasingly complex polyketide intermediates. At least 27 enzymatic reactions are involved in this intricate pathway.[1][7]

Stage 1: Formation of the Polyketide Backbone

The journey begins with the assembly of the core polyketide structure from basic building blocks.

-

Starter Unit Synthesis: The process is initiated not with acetyl-CoA directly, but with a C6 fatty acid, hexanoyl-CoA.[5] This starter unit is synthesized by two dedicated fatty acid synthases (FAS), encoded by the aflA (fas-2) and aflB (fas-1) genes.[5][6][7]

-

Polyketide Chain Elongation: The hexanoyl starter unit is loaded onto a large, iterative Type I polyketide synthase (PKS) encoded by the aflC (pksA) gene.[6][7][14] This multifunctional enzyme catalyzes seven successive condensation reactions with malonyl-CoA extender units.[7] The PKS contains conserved domains for β-ketoacyl synthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to build the precise 20-carbon polyketide backbone.[5][14][15]

-

Cyclization and Release: The completed polyketide chain undergoes a series of cyclization and aromatization reactions while still bound to the PKS, ultimately being released as norsolorinic acid anthrone, which is rapidly oxidized to yield Norsolorinic Acid (NOR) .[6][16] NOR is the first stable, detectable intermediate in the pathway and is characteristically orange-red in color.[5]

Stage 2: Anthraquinone Modifications (NOR to Versicolorin A)

The initial anthraquinone structure of NOR is then elaborately modified through a series of reduction and oxidation reactions to form a key intermediate, Versicolorin A.

-

NOR → Averantin (AVN): Catalyzed by a reductase encoded by aflD (nor-1).

-

AVN → 5'-Hydroxyaverantin (HAVN): Catalyzed by a P450 monooxygenase encoded by aflE (avnA).

-

HAVN → Averufin (AVF): Catalyzed by an oxygenase.

-

AVF → Versiconal Hemiacetal Acetate (VHA): Catalyzed by an oxidase.

-

VHA → Versicolorin B (VERB): Catalyzed by an esterase encoded by aflH (estA).

-

VERB → Versicolorin A (VERA): Catalyzed by a desaturase encoded by aflI (vbs).[17]

Stage 3: Xanthone Formation (Versicolorin A to Sterigmatocystin)

This stage involves a critical and complex oxidative rearrangement of the anthraquinone VERA into the xanthone structure of sterigmatocystin (ST), a mycotoxin in its own right.[18][19]

-

VERA → Demethylsterigmatocystin (DMST): This conversion is a crucial, multi-enzyme step. It involves an oxidative cleavage of the VERA molecule, a process thought to involve several enzymes including those encoded by aflN (ver-1), aflM, and aflX.[1][16][20][21]

-

DMST → Sterigmatocystin (ST): A methylation event occurs, catalyzed by an O-methyltransferase encoded by the aflO (dmtA or omtB) gene.[5]

Stage 4: The Final Steps (Sterigmatocystin to this compound)

The penultimate precursor, ST, undergoes two final modifications to yield the terminal product, AFB1.[18]

-

ST → O-methylsterigmatocystin (OMST): A second, distinct O-methyltransferase, encoded by aflP (omtA), catalyzes the methylation of a hydroxyl group on the xanthone ring of ST to form OMST.[7][22][23][24] This intermediate was confirmed to be a true precursor and not a shunt metabolite.[24]

-

OMST → this compound (AFB1): The final, complex oxidative reaction is catalyzed by an oxidoreductase, a cytochrome P450 monooxygenase encoded by aflQ (ordA).[5][23] This enzyme facilitates the intricate conversion of the xanthone ring system of OMST into the characteristic bis-furan ring structure of AFB1.[5]

The entire enzymatic cascade is a highly efficient and specific process, channeling metabolic flux from simple precursors to a complex and potent toxin.

Caption: Workflow for gene knockout in A. flavus.

Protocol 2: Extraction and Analysis of Aflatoxins by TLC

Thin-Layer Chromatography (TLC) is a rapid, cost-effective method for screening fungal isolates for the production of aflatoxins and pathway intermediates.

-

Culturing: Inoculate A. flavus strains onto a suitable agar medium for toxin production (e.g., Czapek Yeast Agar) and incubate in the dark at 28-30°C for 7 days. [25]2. Extraction:

-

Excise three small agar plugs from the center, middle, and edge of the colony.

-

Place the plugs into a 2 mL microcentrifuge tube.

-

Add 1 mL of chloroform and vortex vigorously for 1 minute.

-

Allow the debris to settle for 5 minutes.

-

-

Spotting:

-

Using a capillary tube, carefully spot ~10 µL of the chloroform supernatant onto a silica gel TLC plate, about 1.5 cm from the bottom edge.

-

Spot a known AFB1 standard alongside the samples for comparison.

-

Ensure the spots are small and concentrated by applying the solvent in several small applications, allowing it to dry in between.

-

-

Development:

-

Place the TLC plate in a developing tank containing a mobile phase of Chloroform:Acetone (9:1, v/v).

-

Allow the solvent front to migrate until it is ~1 cm from the top of the plate. .

-

-

Visualization:

-

Remove the plate from the tank and allow it to air dry completely in a fume hood.

-

Visualize the plate under long-wave UV light (365 nm). This compound will appear as a characteristic bright blue fluorescent spot. [26]The retention factor (Rf) should match that of the standard. Intermediates like norsolorinic acid will appear as an orange/red spot at the baseline.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a model system for understanding fungal secondary metabolism. The elucidation of its clustered genes, regulatory networks, and enzymatic cascade represents a significant achievement in molecular mycotoxicology. This detailed knowledge provides a robust foundation for developing innovative control strategies. Future research will likely focus on designing specific enzyme inhibitors to block the pathway, exploiting the regulatory system to "silence" the gene cluster, and developing advanced molecular diagnostics to rapidly distinguish between aflatoxigenic and non-aflatoxigenic strains in the field. [26]These endeavors are critical for enhancing food safety and protecting human and animal health from the deleterious effects of this potent mycotoxin.

References

-

Caceres, I., El Khoury, R., et al. (2020). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins (Basel). [Link]

-

Yu, J., Chang, P. K., et al. (2004). Aflatoxin Biosynthesis and Genetic Regulation: A Review. Toxins. [Link]

-

Jeannot, R., et al. (1983). The conversion of sterigmatocystin to O-methylsterigmatocystin and this compound by a cell-free preparation. PubMed. [Link]

-

Kim, J. H. (2012). Novel regulation of this compound biosynthesis in Aspergillus flavus by piperonal. PubMed. [Link]

-

Zhou, R., & Townsend, C. A. (2001). Initial characterization of a type I fatty acid synthase and polyketide synthase multienzyme complex NorS in the biosynthesis of aflatoxin B(1). PubMed. [Link]

-

Bhatnagar, D., et al. (1991). Enzymes in this compound biosynthesis: strategies for identifying pertinent genes. PubMed. [Link]

-

Luo, X., et al. (2019). Transcriptional Regulation of Aflatoxin Biosynthesis and Conidiation in Aspergillus flavus by Wickerhamomyces anomalus WRL-076 for Reduction of Aflatoxin Contamination. MDPI. [Link]

-

Takahashi, T., et al. (2015). New Insights into the Conversion of Versicolorin A in the Biosynthesis of this compound. PubMed. [Link]

-

Gendloff, E. H., et al. (1992). Variation in regulation of aflatoxin biosynthesis among isolates of Aspergillus flavus. PubMed. [Link]

-

Pokhrel, P. R., et al. (2024). Aflatoxin biosynthesis regulators AflR and AflS: DNA binding affinity, stoichiometry, and kinetics. ResearchGate. [Link]

-

Takahashi, T., et al. (2015). New Insights into the Conversion of Versicolorin A in the Biosynthesis of this compound. Angewandte Chemie International Edition. [Link]

-

Carbone, I. (2007). New Perspectives on the Biosynthesis and Regulation of Aflatoxin in Aspergillus flavus. North Carolina State University. [Link]

-

Yu, J. (2012). Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination. Toxins (Basel). [Link]

-

Ren, S., et al. (2023). Molecular Mechanism of this compound Synthesis Related AfVerB Regulating the Development, AFB1 Biosyntheis and Virulence of Aspergillus flavus Mainly Through Its CYP Domain. MDPI. [Link]

-

Pokhrel, P. R., et al. (2024). Aflatoxin biosynthesis regulators AflR and AflS: DNA binding affinity, stoichiometry, and kinetics. PubMed. [Link]

-

Skory, C. D., et al. (1992). Isolation and characterization of a gene from Aspergillus parasiticus associated with the conversion of versicolorin A to sterigmatocystin in aflatoxin biosynthesis. Applied and Environmental Microbiology. [Link]

-

Yu, J., et al. (2002). Clustered Pathway Genes in Aflatoxin Biosynthesis. Applied and Environmental Microbiology. [Link]

-

Unknown. (n.d.). SCHEME 1. Aflatoxin B 1 biosynthetic pathway. ResearchGate. [Link]

-

Chang, P. K., et al. (1995). Characterization of the polyketide synthase gene (pksL1) required for aflatoxin biosynthesis in Aspergillus parasiticus. Applied and Environmental Microbiology. [Link]

-

Al-Gabr, H. M., et al. (2014). Molecular Characterization and Expression Analysis of aflR, aflS, and aflD in Non-Aflatoxigenic and Aflatoxigenic Aspergillus fl. Jordan Journal of Biological Sciences. [Link]

-

Chang, P. K., et al. (1995). Characterization of the polyketide synthase gene (pksL1) required for aflatoxin biosynthesis in Aspergillus parasiticus. Applied and Environmental Microbiology. [Link]

-

Payne, G. A., & Brown, M. P. (1998). Aflatoxin biosynthesis. Revista Iberoamericana de Micología. [Link]

-

Liu, B. H., et al. (2024). The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review. MDPI. [Link]

-

Bhatnagar, D., et al. (1987). Identification of O-methylsterigmatocystin as an this compound and G1 precursor in Aspergillus parasiticus. Applied and Environmental Microbiology. [Link]

-

Dutton, M. F. (1988). Aflatoxin Biosynthesis. Journal of Toxicology: Toxin Reviews. [Link]

-

Wang, S., et al. (2022). New Insights of Transcriptional Regulator AflR in Aspergillus flavus Physiology. Applied and Environmental Microbiology. [Link]

-

Sweeney, M. J., et al. (2000). Molecular biology of mycotoxin biosynthesis. FEMS Microbiology Letters. [Link]

-

Unknown. (n.d.). Sterigmatocystin. Wikipedia. [Link]

-

Unknown. (n.d.). Sterigmatocystin. Food and Agricultural Materials Inspection Center. [Link]

-

Mir, S. A., et al. (2024). Analytical methodologies for the determination of sterigmatocystin in food and current concentration levels. Open Exploration Publishing. [Link]

-

Okoth, S., et al. (2018). Maximizing Laboratory Production of Aflatoxins and Fumonisins for Use in Experimental Animal Feeds. MDPI. [Link]

-

Hama, A. A., et al. (2020). Screening of Aflatoxin Production by Aspergillus flavus Isolates from Petroleum-contaminated Soil. Koya University Eprints. [Link]

-

Ali, N. A. M., et al. (2016). Inhibition of aflatoxin biosynthesis in Aspergillus flavus by phenolic compounds extracted of Piper betle L. Avicenna Journal of Phytomedicine. [Link]

Sources

- 1. Molecular Mechanism of this compound Synthesis Related AfVerB Regulating the Development, AFB1 Biosyntheis and Virulence of Aspergillus flavus Mainly Through Its CYP Domain [mdpi.com]

- 2. reviberoammicol.com [reviberoammicol.com]

- 3. academic.oup.com [academic.oup.com]

- 4. New Perspectives on the Biosynthesis and Regulation of Aflatoxin in Aspergillus flavus [repository.lib.ncsu.edu]

- 5. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aflatoxin Biosynthesis and Genetic Regulation: A Review [mdpi.com]

- 7. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. New Insights of Transcriptional Regulator AflR in Aspergillus flavus Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 12. Aflatoxin biosynthesis regulators AflR and AflS: DNA binding affinity, stoichiometry, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Characterization of the polyketide synthase gene (pksL1) required for aflatoxin biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Insights into the Conversion of Versicolorin A in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sterigmatocystin - Wikipedia [en.wikipedia.org]

- 19. famic.go.jp [famic.go.jp]

- 20. New Insights into the Conversion of Versicolorin A in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. The conversion of sterigmatocystin to O-methylsterigmatocystin and this compound by a cell-free preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enzymes in this compound biosynthesis: strategies for identifying pertinent genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Identification of O-methylsterigmatocystin as an this compound and G1 precursor in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of aflatoxin biosynthesis in Aspergillus flavus by phenolic compounds extracted of Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eprints.koyauniversity.org [eprints.koyauniversity.org]

An In-depth Technical Guide to the Carcinogenic Properties and Classification of Aflatoxin B1

This guide provides a comprehensive technical overview of Aflatoxin B1 (AFB1), a mycotoxin of significant concern to researchers, scientists, and drug development professionals. We will dissect its classification as a potent human carcinogen, explore the intricate molecular mechanisms underpinning its carcinogenic activity, and detail the experimental methodologies essential for its study. This document is structured to provide not just information, but a causal understanding of the scientific principles and laboratory practices related to AFB1.

Section 1: International Classification as a Group 1 Carcinogen

This compound is not merely a suspected carcinogen; it is unequivocally classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), a division of the World Health Organization.[1][2][3] This classification signifies that there is sufficient evidence of carcinogenicity in humans.[4] The decision is based on a confluence of extensive epidemiological data, particularly from regions with high food contamination, and robust evidence from experimental animal studies.[3][5][6]

The link between dietary AFB1 exposure and hepatocellular carcinoma (HCC) is well-established, with studies indicating that 4.6–28.2% of all HCC cases globally can be attributed to AFB1.[5][7] This association is dramatically amplified in individuals with co-infections, most notably Hepatitis B virus (HBV), which can increase the risk of HCC by as much as 30-fold in AFB1-exposed populations.[5][7]

| Classification Body | Agent | Classification | Basis of Classification |

| IARC | This compound (and naturally occurring mixtures of aflatoxins) | Group 1 | Sufficient evidence in humans and experimental animals.[3][4][8] |

| U.S. NTP | Aflatoxins | Known to be Human Carcinogens | Sufficient evidence from human and animal studies.[6] |

Section 2: The Molecular Cascade of this compound-Induced Genotoxicity

The carcinogenicity of AFB1 is not inherent to the molecule itself but is a consequence of its metabolic activation into a highly reactive intermediate. This process, occurring primarily in the liver, initiates a cascade of events leading to genetic mutations that drive oncogenesis.[9]

Bioactivation by Cytochrome P450

Upon ingestion, AFB1 is transported to the liver, the primary site of its metabolism.[10] Here, it is processed by Phase I metabolizing enzymes, specifically the cytochrome P450 (CYP450) superfamily.[5] Human CYP1A2 and CYP3A4 are the principal enzymes responsible for oxidizing AFB1 into its ultimate carcinogenic form: the highly unstable and electrophilic This compound-8,9-exo-epoxide (AFBO) .[11][12][13] The efficiency of this conversion is a critical determinant of species susceptibility, with animals like rats and monkeys being highly susceptible due to their metabolic profile.[11][14]

Covalent DNA Adduct Formation

The reactive epoxide ring of AFBO readily attacks nucleophilic sites on DNA bases. Its primary target is the N7 position of guanine residues, forming the AFB1-N7-Gua adduct .[14][15][16] This is the most common initial DNA lesion caused by AFB1.[11] This adduct is chemically unstable and can lead to two subsequent events:

-

Depurination: The destabilized glycosidic bond can break, creating an apurinic (AP) site in the DNA, which is a highly mutagenic lesion.[5][14]

-

Rearrangement: The adduct can undergo a chemical rearrangement to form the more stable AFB1-formamidopyrimidine (AFB1-FAPY) adduct, which is a persistent and highly mutagenic lesion that can block DNA replication.[12][16]

The Mutational Signature of this compound

The presence of bulky adducts like AFB1-N7-Gua and AFB1-FAPY disrupts the fidelity of DNA replication. When the cellular DNA polymerase encounters these lesions, it frequently misinserts an adenine base opposite the adducted guanine.[14] This error, if not corrected by DNA repair mechanisms, results in a characteristic G→T transversion mutation in the subsequent round of replication.[5][16]

This specific mutational pattern is considered a molecular signature of AFB1 exposure. It is most famously observed at codon 249 of the TP53 tumor suppressor gene , where a G→T transversion at the third position (AGG to AGT) leads to an arginine to serine amino acid substitution (R249S).[9][14] This specific mutation is found in up to 44% of HCC tumors in regions with high AFB1 exposure, providing a direct mechanistic link between the toxin and the cancer.[14] Mutations have also been noted in the ras oncogene family.[11][14]

Caption: Figure 1: AFB1 Metabolic Activation and Genotoxic Cascade.

Section 3: Cellular Mechanisms of this compound-Induced Carcinogenesis

Beyond direct DNA mutation, AFB1 promotes cancer through a multi-pronged assault on cellular homeostasis, involving oxidative stress and a dangerous synergy with viral co-factors.

Induction of Oxidative Stress

The metabolism of AFB1 by CYP450 enzymes is an imperfect process that generates significant amounts of reactive oxygen species (ROS).[17] This imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress.[18] ROS can independently damage cellular macromolecules, including lipids, proteins, and DNA, causing lesions such as 8-hydroxy-2'-deoxyguanosine (8-OH-dG), which can also lead to G→T transversions.[16] This creates a secondary pathway of mutagenesis that complements the direct adduction by AFBO. The cell attempts to counteract this via pathways like the Nrf2 signaling pathway, but overwhelming stress contributes to apoptosis and tissue injury, creating a regenerative environment conducive to cancer development.[19][20]

Synergy with Hepatitis B Virus (HBV)

The epidemiological link between AFB1 and HBV is mirrored at the mechanistic level. Chronic HBV infection causes persistent liver inflammation and hepatocyte turnover, which increases the likelihood of mutations becoming fixed in the genome. Furthermore, the HBV X protein (HBx) can modulate the expression and activity of CYP450 enzymes, potentially enhancing the metabolic activation of AFB1. This combination of increased cell proliferation, inflammation, and enhanced AFB1 activation creates a "perfect storm" for hepatocarcinogenesis, explaining the dramatically elevated cancer risk observed in co-exposed individuals.[5][21]

Caption: Figure 2: Interplay of Cellular Mechanisms in AFB1-Induced HCC.

Section 4: Methodologies for Assessing this compound Carcinogenicity

The study of AFB1 relies on a robust set of in vitro and in vivo methodologies. The choice of model is critical, as interspecies differences in metabolism can significantly impact results.[22]

In Vitro Assays

In vitro systems, such as the human hepatoma cell line HepG2, are indispensable for mechanistic studies and initial toxicity screening.[23] While convenient, it is crucial to acknowledge that standard cell lines may have lower metabolic activity compared to primary human hepatocytes (PHHs).[22]

Protocol: Cytotoxicity Assessment in HepG2 Cells via MTT Assay

This protocol provides a framework for determining the dose-dependent toxicity of AFB1. The causality behind this choice is its ability to quantify metabolic activity, which is a proxy for cell viability.

-

Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Toxin Exposure: Prepare serial dilutions of AFB1 in culture medium (e.g., 0-100 µM).[23] Remove the old medium from the cells and replace it with 100 µL of the AFB1-containing medium or a vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).[23]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Models

Animal models are essential for studying systemic toxicity and carcinogenesis over time. Rodents, particularly rats, are highly sensitive and have been instrumental in establishing the hepatocarcinogenicity of AFB1.[24] More advanced models, such as chimeric mice with humanized livers, offer superior prediction of human hepatic toxicity by overcoming species differences in metabolism.[22]

Workflow: Rodent Carcinogenicity Study

This workflow outlines a long-term study to validate the carcinogenic potential of AFB1. It is a self-validating system where histopathological findings are the ultimate confirmation of the molecular events studied in vitro.

-

Acclimatization & Grouping: Acclimatize animals (e.g., Fischer 344 rats) for one week. Randomly assign them to groups: a control group (vehicle only) and multiple AFB1 dose groups.

-

Dosing Regimen: Administer AFB1 via an appropriate route, such as oral gavage or in the diet, for a prolonged period (e.g., several months to over a year). The dose selection should be based on prior subchronic toxicity studies.

-

Monitoring: Conduct regular monitoring of animal health, including body weight, food consumption, and clinical signs of toxicity.

-

Histopathology: Collect liver tissue (and other major organs), fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Pathological Evaluation: A board-certified veterinary pathologist examines the slides to identify, characterize, and quantify neoplastic and pre-neoplastic lesions, such as hepatocellular adenomas and carcinomas.

Caption: Figure 3: Workflow for In Vivo Carcinogenicity Assessment.

Section 5: Quantitative Data and Regulatory Context

The potency of AFB1 is reflected in its low toxic dose values. Understanding these quantitative aspects is critical for risk assessment and the establishment of regulatory limits in food and animal feed.

| Parameter | Value | Species/Context | Significance |

| TD₅₀ (Tumor Dose, 50%) | 3.2 µg/kg body weight/day | Rat | Represents the chronic daily dose required to induce tumors in 50% of the animals, highlighting its extreme potency.[14][25] |

| Oral LD₅₀ (Lethal Dose, 50%) | 0.3 - 17.9 mg/kg body weight | Various animal species | Wide range reflects significant species variability in acute toxicity.[11] |

| Regulatory Limit (Food) | 1 - 20 µg/kg (ppb) | Worldwide (FAO guidelines) | Maximum tolerated levels in human food to minimize dietary exposure.[11][14] |

| Regulatory Limit (Feed) | 5 - 50 µg/kg (ppb) | Dietary cattle feed (FAO guidelines) | Limits in animal feed to prevent transfer into meat and dairy products.[11][14] |

Conclusion

This compound's classification as a Group 1 human carcinogen is supported by decades of robust scientific evidence. Its carcinogenicity is a multi-stage process initiated by metabolic activation to a reactive epoxide, leading to the formation of characteristic DNA adducts and a signature G→T transversion mutation in critical genes like TP53. This genotoxic mechanism is further amplified by the induction of cellular oxidative stress and a potent synergy with co-factors such as chronic Hepatitis B virus infection. The methodologies outlined herein, from in vitro mechanistic assays to long-term in vivo studies, form the foundation of our understanding and are critical tools for the continued investigation and mitigation of this potent, naturally occurring carcinogen.

References

-

This compound. (n.d.). In Wikipedia. Retrieved from [Link]

-

Marchese, S., Polo, A., Ariano, A., Velotto, S., Costantini, S., & Severino, L. (2018). This compound and M1: Biological Properties and Their Involvement in Cancer Development. Toxins, 10(6), 215. Available from: [Link]

-

Li, J., & Liu, M. (2018). The Carcinogenicity of this compound. ResearchGate. Available from: [Link]

-

Dhakal, A., & Sbar, E. (2021). This compound Production, Toxicity, Mechanism of Carcinogenicity, Risk Management, and Regulations. Archives of Animal and Poultry Science, 1(4). Available from: [Link]

-

Biotransformation of this compound (AFB1) and DNA adduct formation leading to mutagenesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Alshannaq, A., & Yu, J.-H. (2017). Mycotoxins Occurrence in Herbs, Spices, Dietary Supplements, and Their Exposure Assessment. Toxins, 9(11), 353. Available from: [Link]

-

Autrup, H., Essigmann, J. M., Croy, R. G., Trump, B. F., Wogan, G. N., & Harris, C. C. (1979). Metabolism of this compound and identification of the major this compound-DNA adducts formed in cultured human bronchus and colon. Cancer Research, 39(3), 694–698. Available from: [Link]

-

Omar, A., Gullen, E. A., Ar-razi, M. A., Czaja, M. J., & Chowdhury, N. R. (2019). Increased incidence of this compound-induced liver tumors in hepatitis virus C transgenic mice. Scientific Reports, 9(1), 16256. Available from: [Link]

-

Li, Z., Zhang, W., Chen, Y., & Liu, P. (2020). Molecular Mechanism of Aflatoxin-Induced Hepatocellular Carcinoma Derived from a Bioinformatics Analysis. Toxins, 12(1), 47. Available from: [Link]

-

Wang, Y., Zhao, L., Wang, J., & Liu, Z. (2022). Research progress in toxicological effects and mechanism of this compound toxin. Animal Diseases, 2(1), 22. Available from: [Link]

-

Liu, Y., & Wu, F. (2010). This compound-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention. Oncology Letters, 5(4), 1087-1092. Available from: [Link]

-

Liu, Y., & Wu, F. (2013). This compound-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention. Oncology Letters, 5(4), 1087–1092. Available from: [Link]

-

Liu, Y., & Wu, F. (2013). This compound-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention. Oncology Letters, 5(4), 1087-1092. Available from: [Link]

-

National Toxicology Program. (2021). Aflatoxins. In 15th Report on Carcinogens. Department of Health and Human Services. Available from: [Link]

-

Liu, D., Li, Y., Song, J., Wang, L., Ji, J., & Zhao, L. (2016). This compound impairs mitochondrial functions, activates ROS generation, induces apoptosis and involves Nrf2 signal pathway in primary broiler hepatocytes. Animal Science Journal, 87(12), 1490–1500. Available from: [Link]

-

The Characteristic, Occurrence of Aflatoxin and Associated Risk with Human Health. (2022). Journal of Agriculture and Food Research, 10, 100365. Available from: [Link]

-

Martin, C. N., & Garner, R. C. (1977). Structural identification of the major DNA adduct formed by this compound in vitro. Proceedings of the National Academy of Sciences of the United States of America, 74(1), 154–158. Available from: [Link]

-

Egner, P. A., Johnson, W. W., Croy, R. G., Groopman, J. D., & Wogan, G. N. (2011). Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution. Chemical Research in Toxicology, 24(7), 1047–1055. Available from: [Link]

-

Dhakal, A., & Sbar, E. (2021). This compound Production, Toxicity, Mechanism of Carcinogenicity, Risk Management, and Regulations. ResearchGate. Available from: [Link]

-

Benkerroum, N. (2022). This compound: metabolism, toxicology, and its involvement in oxidative stress and cancer development. Journal of Food Science and Technology, 59(9), 3345–3356. Available from: [Link]

-

Toxicity of this compound in vitro and in vivo. (2020). KMT Hepatech. Available from: [Link]

-

Van Vleet, T. R., Klein, P. J., & Coulombe, R. A. (2002). This compound-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines. Journal of Applied Toxicology, 22(4), 239–245. Available from: [Link]

-

Dashwood, R. H., Arbogast, D. N., Fong, A. T., Pereira, C., Hendricks, J. D., & Bailey, G. S. (1989). Quantitative inter-relationships between this compound carcinogen dose, indole-3-carbinol anti-carcinogen dose, target organ DNA adduction and final tumor response. Carcinogenesis, 10(1), 175–181. Available from: [Link]

-

Cimbalo, A., et al. (2024). In vitro and in vivo assessment of AFB1 and OTA toxic effects and the beneficial role of bioactive compounds. A systematic review. Food Chemistry, 449, 138909. Available from: [Link]

-

Lab Safety Guideline: this compound. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

-

IARC. (2002). Aflatoxins. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 82. Lyon, France: IARC Press. Available from: [Link]

-

IARC. (2012). Aflatoxins. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Lyon, France: IARC Press. Available from: [Link]

-

Patterson, D. S., & Allcroft, R. (1970). A Comparative Study on this compound Metabolism in Mice and Rats. Food and Cosmetics Toxicology, 8(4), 401-409. Available from: [Link]

-

Li, Y., et al. (2021). Transcriptional Profiling of this compound-Induced Oxidative Stress and Inflammatory Response in Macrophages. Toxins, 13(6), 411. Available from: [Link]

-

Wild, C. P., & Gong, Y. Y. (2010). Mycotoxins as human carcinogens--the IARC Monographs classification. Mycotoxin Research, 26(2), 65–70. Available from: [Link]

-

Wang, T., et al. (2022). Curcumin mitigates this compound-induced liver injury via regulating the NLRP3 inflammasome and Nrf2 signaling pathway. Food and Chemical Toxicology, 161, 112838. Available from: [Link]

-

Wang, C., et al. (2023). Molecular Mechanism of this compound Synthesis Related AfVerB Regulating the Development, AFB1 Biosynthesis and Virulence of Aspergillus flavus Mainly Through Its CYP Domain. Journal of Fungi, 9(11), 1081. Available from: [Link]

-

Stark, A. A., et al. (1995). Mutations associated with in vivo this compound-induced carcinogenesis need not be present in the in vitro transformations by this toxin. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 329(1), 1-13. Available from: [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - Aflatoxins. U.S. Department of Health and Human Services. Available from: [Link]

-

Liu, R., et al. (2012). In vitro toxicity of this compound and its photodegradation products in HepG2 cells. Journal of Applied Toxicology, 32(4), 276-281. Available from: [Link]

-

Kumar, P., Mahato, D. K., & Kamle, M. (2021). In vitro detoxification of this compound by aqueous extracts of medicinal herbs. Journal of Food Science and Technology, 58(8), 3028–3036. Available from: [Link]

-